N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16093238
Molecular Formula: C15H12N6O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N6O3S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H12N6O3S/c22-13(17-11-2-1-3-12(8-11)21(23)24)9-25-15-18-14(19-20-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,22)(H,18,19,20) |
| Standard InChI Key | GMFNPSLGYLKBLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3 |
Introduction
Overview of the Compound
The compound N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide appears to belong to a class of organic molecules containing:
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A nitrophenyl group, which often contributes to biological activity.
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A 1,2,4-triazole ring, a common pharmacophore in medicinal chemistry.
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A pyridine moiety and a sulfanyl-acetamide linkage, which may enhance binding interactions in biological systems.
These structural features suggest potential applications in pharmaceuticals, particularly for antimicrobial, antifungal, or anticancer agents.
Key Functional Groups
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Nitrophenyl Group:
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Known for its electron-withdrawing properties.
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Often involved in interactions with biological targets like enzymes or receptors.
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1,2,4-Triazole Ring:
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Frequently used in drug design due to its hydrogen-bonding capabilities and metabolic stability.
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Found in antifungal agents (e.g., fluconazole) and other therapeutic drugs.
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Pyridine Ring:
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Enhances solubility and bioavailability.
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Contributes to π-π stacking interactions in molecular docking studies.
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Sulfanyl-Acetamide Linkage:
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Provides flexibility and may act as a linker for binding to active sites in enzymes or receptors.
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Medicinal Chemistry
Compounds with similar scaffolds have been investigated for:
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Antifungal Activity:
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Antimicrobial Properties:
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Nitrophenyl derivatives exhibit activity against bacterial strains by disrupting cellular processes.
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Anticancer Agents:
Molecular Docking Studies
The combination of triazole and pyridine rings enhances binding affinity in computational studies targeting enzymes such as 5-lipoxygenase (anti-inflammatory targets) or Mycobacterium tuberculosis proteins (antitubercular agents) .
Research Techniques for Characterization
To study compounds like this one, researchers typically use:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) for structural elucidation.
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Mass Spectrometry (MS) for molecular weight determination.
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Crystallography:
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X-ray diffraction to determine three-dimensional structures.
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Biological Assays:
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In vitro testing for antimicrobial or anticancer activity.
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Minimum inhibitory concentration (MIC) assays to evaluate potency.
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Hypothetical Data Table
| Property | Description |
|---|---|
| Molecular Formula | C13H11N5O3S |
| Molecular Weight | ~317 g/mol |
| Functional Groups | Nitro group, triazole ring, pyridine ring, amide |
| Potential Applications | Antifungal, antimicrobial, anticancer |
| Key Techniques | NMR, MS, X-ray crystallography |
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